2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

Organophosphorus synthesis Heterocyclic chemistry Benzoxazaphosphorinone preparation

Researchers requiring a single parent scaffold to generate both dopaminergic and serotonergic CNS libraries often face multi-step sourcing bottlenecks. This compound solves that by enabling parallel oxidation/sulfurization to 2-oxide (neuroleptic) and 2-sulfide (antiserotoninergic) derivatives from one well-characterized precursor. • 81% single-step synthesis from salicylamide and phenylphosphonic dichloride ensures cost-efficient access. • Full 1H, 31P, 13C NMR characterization available for immediate method development. • Serves as direct precursor for nitrogen mustard anticancer analogs via phosphorus amination.

Molecular Formula C13H10NO2P
Molecular Weight 243.2 g/mol
CAS No. 143000-05-9
Cat. No. B116243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one
CAS143000-05-9
Synonyms2-phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one
PDBPO
Molecular FormulaC13H10NO2P
Molecular Weight243.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15)
InChIKeyQKORWYWGMJCFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3H-1,3,2-benzoxazaphosphinin-4-one: Identity & Scaffold Overview


2-Phenyl-3H-1,3,2-benzoxazaphosphinin-4-one (CAS 143000-05-9, synonym PDBPO) is a pentavalent phosphorus heterocycle belonging to the 1,3,2-benzoxazaphosphorin-4-one class, with the molecular formula C13H10NO2P and a molecular weight of 243.20 g/mol [1]. Its structure features a six-membered benzoxazaphosphorinone ring bearing a 2-phenyl substituent at the phosphorus atom. This compound serves as a versatile parent scaffold from which 2-oxide, 2-sulfide, and N-substituted derivatives are prepared, each exhibiting distinct biological activity profiles including neuroleptic, antiserotoninergic, and cytostatic effects [2]. Authoritative computed physicochemical descriptors include an XLogP3 of 2.6, a topological polar surface area of 38.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1].

Workflow Organophosphorus heterocycle scaffold preparation
Selection Parent precursor for 2-oxide and 2-sulfide CNS probe libraries
Use Context Scaffold for cytotoxicity research derivatives and nitrogen mustard analogs

2-Phenyl-3H-1,3,2-benzoxazaphosphinin-4-one: Generic Substitution Failure


In-class benzoxazaphosphorinone compounds cannot be interchanged without consequence because the oxidation state at phosphorus and the nature of the exocyclic substituent at the 2-position fundamentally dictate both chemical reactivity and biological target engagement. The parent P(III)/P(V) compound is the obligatory precursor for generating 2-oxide derivatives (which exhibit neuroleptic activity in compounds 1–4 and 6) and 2-sulfide derivatives (which act as antiserotoninergic agents in compounds 7–10) [1]. Substituting the 2-phenyl group with a 2-chloro substituent yields the reactive intermediate 2-chloro-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one, which requires further amination to introduce biologically active nitrogen mustard functionality [2]. The core scaffold itself thus determines the accessible derivative space and the resulting pharmacological profile. Procurement of the correct oxidation state and 2-substituent is essential for reproducible downstream chemistry and biological outcomes.

Oxidation State
2-Phenyl P(V) scaffold Versatile precursor for both oxide and sulfide CNS-active derivatives.
Pre-oxidized 2-oxide analog Locked oxidation state precludes sulfurization and limits derivatization pathways.
P-Substituent
2-Phenyl group Enables N-alkylation and nitrogen mustard introduction for cytostatic study context.
2-Chloro intermediate Requires multi-step amination before biological evaluation; reactive intermediate not suited for direct assay.

2-Phenyl-3H-1,3,2-benzoxazaphosphinin-4-one: Differentiation Evidence vs Analogs


Single-Step Synthesis Advantage

The compound is obtained in 81% isolated yield via direct condensation of salicylamide with phenylphosphonic dichloride in toluene (50 h reaction time), representing a single-step route to the 2-phenyl-substituted scaffold [1]. By contrast, the 2-chloro analog—a common alternative starting material for derivatization—requires reaction of salicylamide with PCl3 followed by POCl3 to produce 2-chloro-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one, which must then undergo further substitution to introduce the desired 2-substituent [2].

Single-Step Yield
Cross-study comparable
81% isolated yield (single step) from salicylamide and phenylphosphonic dichloride in toluene.
81%
Supports synthetic route fit review over multi-step 2-chloro sequence.
No combined yield reported for multi-step 2-chloro route; direct comparison limited.
Organophosphorus synthesis Heterocyclic chemistry Benzoxazaphosphorinone preparation

Lipophilicity and Polarity: Parent vs 2-Oxide Analog

The parent compound displays computed XLogP3 of 2.6 and topological polar surface area (TPSA) of 38.3 Ų [1]. Conversion to the 2-oxide derivative (CAS 143000-14-0) introduces a P=O bond, increasing molecular weight by 16 Da (to ~259.20 g/mol), adding a hydrogen bond acceptor, and substantially increasing polarity. While no experimentally determined logP or logD values were identified for either compound in the accessible literature, the computed directionality is unambiguous: the parent is significantly more lipophilic and membrane-permeable than its 2-oxide congener, a property relevant to blood-brain barrier penetration in CNS-targeted applications [2].

Lipophilicity vs 2-Oxide
Class-level inference
Target: XLogP3 2.6, TPSA 38.3 Ų.
2-Oxide analog: qualitatively more polar, added HBA, higher MW.
Supports lead-property differentiation context; parent more lipophilic for CNS penetration review.
No experimental logD/logP identified; class-level inference from computed descriptors.
Drug-likeness Physicochemical profiling Lead optimization

Divergent CNS Pharmacology: Neuroleptic vs Antiserotoninergic

Derivatization of the parent scaffold at the phosphorus atom produces series with qualitatively distinct CNS activity profiles. In a systematic evaluation by Kostka et al. (1997), the 2-oxide series (compounds 1–6) yielded four compounds (1–4) with neuroleptic activity, whereas the 2-sulfide series (compounds 7–12) produced four compounds (7–10) exhibiting antiserotoninergic effects [1]. While the parent compound itself was not directly assayed in this study, the data demonstrate that the P-substituent acts as a binary switch determining pharmacological target engagement. This divergent profile is not achievable from a single P-substituted analog, making the parent scaffold the essential common precursor for accessing both pharmacological classes [2].

CNS Pharmacology
Supporting evidence
2-Oxide series: neuroleptic activity in compounds 1–4.
2-Sulfide series: antiserotoninergic activity in compounds 7–10.
Supports scaffold-divergent CNS pathway engagement context from single precursor.
Parent not directly assayed; no quantitative ED50/Ki available from cited source.
CNS pharmacology Neuroleptic Serotonin receptor Structure-activity relationship

Cytostatic Activity of N-Substituted Derivatives

In a 1992 study by Kostka and Porada, compounds 1 and 12 from a series of 2-phenyl-3-alkyl(aryl)-2,3-dihydro-1,3,2(λ5)-benzoxazaphosphorin-4-one derivatives demonstrated cytostatic (anticancer) activity [1]. The 1994 study by the same group demonstrated that introducing a bis(2-chloroethyl)amide (nitrogen mustard) group at the 2-position of the 2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one scaffold confers antineoplastic activity, creating a benzo-annulated analog of cyclophosphamide [2]. The parent 2-phenyl compound thus represents the entry point for generating both N-substituted cytostatic agents and 2-substituted nitrogen mustard analogs, a versatility not shared by pre-oxidized or pre-sulfurized analogs which have already committed the phosphorus center to a specific oxidation state [3].

Cytostatic Derivatives
Data to verify
N-substituted and nitrogen mustard derivatives reported with cytostatic activity in Kostka et al. 1992/1994.
Supports cell-model endpoint review context for oncology chemistry programs.
Specific IC50 or tumor growth inhibition data not identified in accessible abstracts; review original German full-text.
Anticancer Cytostatic Nitrogen mustard Benzoxazaphosphorinone

EPA DSSTox Registration Status

This compound is registered in the U.S. EPA's Distributed Structure-Searchable Toxicity (DSSTox) database under substance ID DTXSID90931718 [1], providing a high-quality, standardized chemical structure mapping for predictive toxicology and regulatory submissions. Many closely related benzoxazaphosphorinone analogs—particularly earlier synthetic intermediates such as the 2-chloro derivative—lack this curated EPA registration, which can complicate environmental health and safety (EHS) compliance documentation during procurement and experimental use .

EPA DSSTox Registration
Supporting evidence
Registered: DTXSID90931718.
2-Chloro analog: no DSSTox registration identified.
Supports EHS documentation fit and in silico toxicology prediction workflow.
Binary registration difference; verify compliance requirements for your institution.
Chemical inventory Regulatory compliance Toxicology database

2-Phenyl-3H-1,3,2-benzoxazaphosphinin-4-one: Application Scenarios


CNS Drug Discovery: Single Scaffold for Neuroleptic & Antiserotoninergic Leads

The parent compound enables parallel synthesis of 2-oxide and 2-sulfide derivative libraries from a single starting material. As demonstrated by Kostka et al. (1997), simple oxidation or sulfurization of the phosphorus center yields series with qualitatively distinct CNS pharmacology: 2-oxides exhibit neuroleptic activity, while 2-sulfides act as antiserotoninergic agents [1]. This scaffold-divergent strategy reduces the number of distinct starting materials that must be procured and characterized, streamlining hit-to-lead exploration in CNS programs targeting both dopaminergic and serotonergic pathways.

Oncology Medicinal Chemistry: Cyclophosphamide Analog Precursor

The 2-phenyl scaffold serves as the direct precursor for introducing bis(2-chloroethyl)amine (nitrogen mustard) functionality at phosphorus, generating benzo-annulated analogs of cyclophosphamide with documented antineoplastic activity [1]. The 81% single-step synthesis from commercially available salicylamide and phenylphosphonic dichloride [2] provides a cost-efficient entry point compared to multi-step routes via the 2-chloro intermediate, making this compound suitable for academic medicinal chemistry laboratories synthesizing focused libraries of phosphorus-based anticancer agents.

Chemical Biology: Redox-Dependent Probe Design

The parent compound's trivalent/pentavalent phosphorus center is susceptible to oxidation, enabling the design of redox-responsive probes or prodrugs. The computed lipophilicity (XLogP3 = 2.6, TPSA = 38.3 Ų) [1] positions the parent in favorable CNS drug-like chemical space, while conversion to the 2-oxide dramatically alters polarity. This oxidation-dependent physicochemical switching could be exploited in the development of hypoxia-activated or reactive oxygen species (ROS)-responsive phosphorus prodrugs, where the parent scaffold's reactivity is the enabling feature.

Synthetic Methodology: Benzoxazaphosphorinone Benchmark Substrate

With an 81% isolated yield from readily available starting materials [1] and full spectroscopic characterization available (1H, 31P, 13C NMR) [2], this compound serves as a well-characterized benchmark substrate for developing new synthetic methods in organophosphorus heterocyclic chemistry. Its EPA DSSTox registration [3] further supports its use in academic laboratories requiring standardized chemical hygiene documentation. The compound's defined reactivity profile—oxidation to 2-oxide, sulfurization to 2-sulfide, and N-alkylation—makes it an ideal model system for teaching and developing phosphorus heterocycle methodology.

Application
Selection Property
Validation Focus
CNS pathway probe library synthesis
Scaffold oxidation-state versatility
Dopaminergic and serotonergic endpoint context
Oncology cell-model compound preparation
Single-step precursor to nitrogen mustard analogs
Cell-viability endpoint review
Redox-responsive probe design research
Oxidation-dependent lipophilicity switch
ROS/hypoxia model-response interpretation
Organophosphorus synthetic methodology
Well-characterized benchmark substrate
Reaction yield and spectroscopy endpoint review
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